ethyl 6-iodo-9H-pyrido[3,4-b]indole-3-carboxylate
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Overview
Description
Ethyl 6-iodo-9H-pyrido[3,4-b]indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an ethyl ester group at the 3-position, an iodine atom at the 6-position, and a pyrido[3,4-b]indole core structure. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-iodo-9H-pyrido[3,4-b]indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced at the 6-position through electrophilic iodination using iodine or an iodine-containing reagent.
Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the ethyl ester group.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.
Substitution: The iodine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Scientific Research Applications
Ethyl 6-iodo-9H-pyrido[3,4-b]indole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-iodo-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate: Lacks the iodine atom at the 6-position.
6-Bromo-9H-pyrido[3,4-b]indole-3-carboxylate: Contains a bromine atom instead of iodine.
6-Chloro-9H-pyrido[3,4-b]indole-3-carboxylate: Contains a chlorine atom instead of iodine.
Uniqueness: The presence of the iodine atom at the 6-position in ethyl 6-iodo-9H-pyrido[3,4-b]indole-3-carboxylate imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific chemical transformations and biological studies .
Properties
Molecular Formula |
C14H11IN2O2 |
---|---|
Molecular Weight |
366.15 g/mol |
IUPAC Name |
ethyl 6-iodo-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C14H11IN2O2/c1-2-19-14(18)12-6-10-9-5-8(15)3-4-11(9)17-13(10)7-16-12/h3-7,17H,2H2,1H3 |
InChI Key |
LTYUPBZLKIUGQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C3=C(N2)C=CC(=C3)I |
Origin of Product |
United States |
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